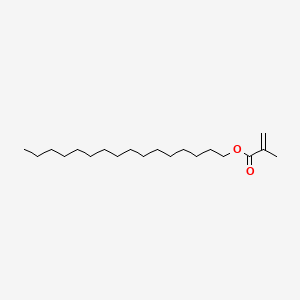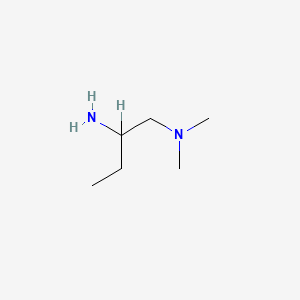
间甲苯肼
描述
M-Tolylhydrazine is a chemical compound with the molecular formula C7H10N2 . It is also known by other names such as (3-Methylphenyl)hydrazine .
Molecular Structure Analysis
The molecular structure of m-Tolylhydrazine consists of 7 carbon atoms, 10 hydrogen atoms, and 2 nitrogen atoms . The InChI representation of its structure isInChI=1S/C7H10N2/c1-6-3-2-4-7(5-6)9-8/h2-5,9H,8H2,1H3 . Chemical Reactions Analysis
A study has been conducted on the electrocatalytic degradation of m-Tolylhydrazine with binary metal oxide (Er 2O 3@NiO) nanocomposite modified glassy carbon electrode .Physical And Chemical Properties Analysis
M-Tolylhydrazine has a density of 1.1±0.1 g/cm3, a boiling point of 243.8±9.0 °C at 760 mmHg, and a flash point of 116.0±22.3 °C . It has a molar refractivity of 39.6±0.3 cm3, and a polar surface area of 38 Å2 . It is insoluble in water but soluble in alcohol and chloroform .科学研究应用
m-Tolylhydrazine: A Comprehensive Analysis of Scientific Research Applications
m-Tolylhydrazine is a chemical compound with several potential applications in scientific research. Below are some of the unique applications based on the information available:
Electrocatalytic Degradation: m-Tolylhydrazine has been studied for its use in electrocatalytic degradation processes. A recent study demonstrated the use of a binary metal oxide nanocomposite modified electrode for the selective degradation of m-Tolylhydrazine, highlighting its potential in environmental remediation .
Analytical Chemistry: In analytical chemistry, m-Tolylhydrazine can be used as a selective agent for electrochemical detection. It has shown good affinity and selectivity in the presence of other interfering toxic chemicals, making it valuable for qualitative and quantitative analysis .
Synthesis of Pharmaceuticals: While specific details are not provided in the search results, compounds like m-Tolylhydrazine are often used in the synthesis of pharmaceuticals, where they can act as intermediates or reactants in the creation of various drugs.
Material Science: The compound’s properties may be explored in material science research, particularly in the development of new materials with desired electrical or chemical characteristics.
Toxicology Studies: Given its toxicological profile, m-Tolylhydrazine may be used in studies to understand its effects on biological systems and to develop safety measures for handling and exposure .
安全和危害
未来方向
作用机制
Mode of Action
A study has shown that a nanocomposite modified glassy carbon electrode was found to be very selective against m-tolyl hydrazine and to have good affinity in the presence of other interfering toxic chemicals . This suggests that m-Tolylhydrazine may interact with its targets in a specific manner, leading to changes in the biochemical environment.
Biochemical Pathways
Metabolomics studies can provide a broad picture of the metabolome and insights into complex biochemical pathways . .
属性
IUPAC Name |
(3-methylphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6-3-2-4-7(5-6)9-8/h2-5,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTOGZLZMLJZCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60201819 | |
| Record name | m-Tolylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60201819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
536-89-0 | |
| Record name | (3-Methylphenyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=536-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Tolylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Tolylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60201819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-tolylhydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.866 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | m-Tolylhydrazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH79LJ6UD6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes m-Tolylhydrazine an environmental concern, and how can we address its presence in water resources?
A1: m-Tolylhydrazine is a toxic chemical posing a significant threat to ecosystems and living organisms. [, ] Its presence in water resources is a growing concern due to its potential for bioaccumulation and adverse health effects. [] A recent study has explored a promising solution using a novel electrochemical sensor. This sensor, based on a binary metal oxide (Er2O3@NiO) nanocomposite modified glassy carbon electrode, demonstrates high selectivity and sensitivity for detecting and degrading m-Tolylhydrazine in aqueous solutions. [] This innovative approach offers a potential pathway for efficient and cost-effective remediation of this hazardous chemical from our environment. []
Q2: Can you explain the significance of the Er2O3@NiO nanocomposite in the electrochemical detection and degradation of m-Tolylhydrazine?
A2: The Er2O3@NiO nanocomposite plays a crucial role in both the detection and degradation of m-Tolylhydrazine. [] Firstly, its unique structure and properties allow for the selective binding of m-Tolylhydrazine, even in the presence of other interfering chemicals. [] This selectivity is vital for accurate detection and monitoring of this specific pollutant. Secondly, the Er2O3@NiO nanocomposite exhibits excellent electrocatalytic activity. [] When used as a modifier on a glassy carbon electrode, it facilitates the electrochemical degradation of m-Tolylhydrazine through redox reactions. [] This process effectively breaks down the toxic compound into less harmful byproducts, contributing to the remediation of contaminated water. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















